Iodocholesterol

Descripción general

Descripción

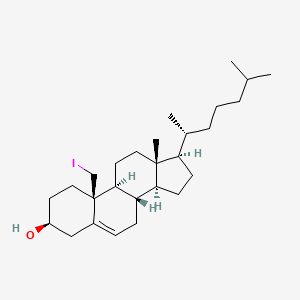

Iodocholesterol, también conocido como 19-iodocholesterol, es un derivado del colesterol con un átomo de yodo en la posición C19. Este compuesto se utiliza principalmente como un radiofármaco, especialmente cuando el átomo de yodo es un isótopo radiactivo como el yodo-125 o el yodo-131. Se utiliza en el diagnóstico de diversos trastornos de la glándula suprarrenal, incluido el síndrome de Cushing, el hiperaldosteronismo, el feocromocitoma y los restos suprarrenales después de la adrenalectomía total .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de iodocholesterol normalmente implica la yodación del colesterol. Un método común es la radioyodación nucleofílica del 6-bromocholesterol. Este proceso implica la sustitución del átomo de bromo por un átomo de yodo, lo que da como resultado la formación de this compound .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica el uso de isótopos radiactivos de yodo. El proceso requiere medidas de seguridad estrictas debido a la naturaleza radiactiva del yodo utilizado. El this compound sintetizado se purifica y se prepara para su uso como radiofármaco .

Análisis De Reacciones Químicas

Tipos de reacciones: El iodocholesterol experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de yodo en el this compound puede sustituirse por otros halógenos o grupos funcionales.

Reacciones de oxidación y reducción: El grupo hidroxilo en el this compound puede oxidarse para formar cetonas o reducirse para formar alcanos.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se pueden utilizar agentes halogenantes como el bromo o el cloro.

Reacciones de oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reacciones de reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Principales productos formados:

Reacciones de sustitución: Formación de derivados halogenados.

Reacciones de oxidación: Formación de cetonas.

Reacciones de reducción: Formación de alcanos.

Aplicaciones Científicas De Investigación

El iodocholesterol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como trazador radiactivo en diversas reacciones químicas para estudiar los mecanismos y las vías de reacción.

Biología: Se emplea en el estudio del metabolismo y el transporte del colesterol dentro de los sistemas biológicos.

Medicina: Se utiliza como herramienta de diagnóstico en medicina nuclear para obtener imágenes de los trastornos de la glándula suprarrenal.

Industria: Se utiliza en la producción de radiofármacos para la obtención de imágenes médicas y fines de diagnóstico.

Mecanismo De Acción

El iodocholesterol ejerce sus efectos imitando el comportamiento del colesterol en el cuerpo. Es captado por la corteza suprarrenal, donde se acumula debido a su similitud estructural con el colesterol. El isótopo radiactivo de yodo en el this compound emite rayos gamma, que pueden detectarse mediante técnicas de imagen como la gammagrafía. Esto permite la visualización de la función de la glándula suprarrenal y la identificación de anomalías .

Compuestos similares:

Colesterol: El compuesto padre del this compound, que carece del átomo de yodo.

6-Bromocholesterol: Un precursor en la síntesis de this compound.

19-Fluorocholesterol: Otro derivado halogenado del colesterol que se utiliza en aplicaciones de diagnóstico similares.

Singularidad del this compound: El this compound es único por su uso como radiofármaco. La presencia del isótopo radiactivo de yodo permite la obtención de imágenes no invasivas de la función de la glándula suprarrenal, convirtiéndolo en una herramienta valiosa en el diagnóstico de los trastornos suprarrenales. Su capacidad de imitar al colesterol y acumularse en la corteza suprarrenal mejora su eficacia como agente de diagnóstico .

Comparación Con Compuestos Similares

Cholesterol: The parent compound of iodocholesterol, lacking the iodine atom.

6-Bromocholesterol: A precursor in the synthesis of this compound.

19-Fluorocholesterol: Another halogenated derivative of cholesterol used in similar diagnostic applications.

Uniqueness of this compound: this compound is unique due to its use as a radiopharmaceutical. The presence of the radioactive iodine isotope allows for non-invasive imaging of adrenal gland function, making it a valuable tool in the diagnosis of adrenal disorders. Its ability to mimic cholesterol and accumulate in the adrenal cortex enhances its effectiveness as a diagnostic agent .

Actividad Biológica

Iodocholesterol, specifically 19-iodocholesterol (NP-59), is a radiolabeled compound primarily used in adrenal imaging to assess conditions such as primary hyperaldosteronism. Its biological activity is closely linked to its role in diagnosing and treating adrenal disorders, particularly in identifying aldosterone-producing adenomas (APAs) and evaluating adrenal function.

This compound functions as a tracer in scintigraphy, allowing for the visualization of adrenal tissue and the assessment of its functional status. The compound is taken up by adrenal cells, where it mimics cholesterol, facilitating the identification of hyperfunctioning adrenal lesions. The mechanism involves the selective uptake of this compound by the adrenal cortex, which is enhanced in cases of hyperaldosteronism due to increased synthesis and secretion of aldosterone.

Adrenal Scintigraphy

Adrenal scintigraphy using 131I-iodocholesterol has been a standard diagnostic tool for evaluating patients with suspected primary hyperaldosteronism. The technique involves administering a radioactive dose of this compound and utilizing gamma cameras to detect radioactivity in the adrenal glands. This method helps differentiate between unilateral adenomas and bilateral adrenal hyperplasia.

Table 1: Summary of Diagnostic Accuracy

| Diagnostic Method | Sensitivity (%) | Specificity (%) |

|---|---|---|

| CT Scan | 86 | 76 |

| NP-59 Scintigraphy | 88 | 88 |

| Adrenal Venography | 75 | Not Specified |

Case Studies

- Study on Adrenal Scintigraphy : A study involving 33 patients undergoing surgery for primary aldosteronism demonstrated that suppression scintiscans could accurately identify adrenal lesions in 77% of cases. Patients with adenomas showed unilateral uptake, while those with nodular hyperplasia exhibited bilateral uptake patterns .

- Predictive Value in Genetic Mutations : Research indicated that NP-59 scintigraphy could predict somatic KCNJ5 mutations in patients undergoing adrenalectomy. Postoperative profiles revealed significant differences between mutated and wild-type patients, suggesting that this compound imaging may have implications beyond mere diagnosis, potentially guiding surgical decisions .

- Functional Black Adenoma : A rare case documented a functional black adenoma identified through this compound scintigraphy, which was linked to hypertension and Cushingoid features in a 34-year-old female patient. This highlights the compound's utility in diagnosing atypical adrenal tumors .

Research Findings

Recent studies have explored the broader implications of this compound beyond diagnostics:

- Hormonal Effects : Elevated levels of circulating immunoreactive gamma melanotropin (IR-y-MSH) were observed in patients with idiopathic hyperaldosteronism (IHA), correlating with increased aldosterone secretion stimulated by pro-y-MSHs . This suggests that this compound's role may extend into hormonal pathways influencing adrenal function.

- Therapeutic Monitoring : Post-surgical evaluations showed normalization of hypokalemia in most patients after unilateral adrenalectomy guided by NP-59 scintigraphy results, underscoring its importance not only in diagnosis but also in monitoring treatment efficacy .

Propiedades

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOAEFCJGZJUPW-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190857 | |

| Record name | Iodocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-03-2 | |

| Record name | (3β)-19-Iodocholest-5-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37414-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-iodocholest-5-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4E6EXB6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.